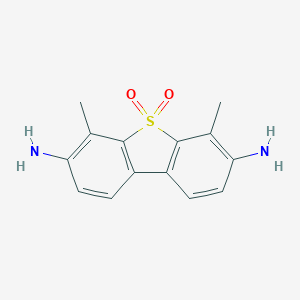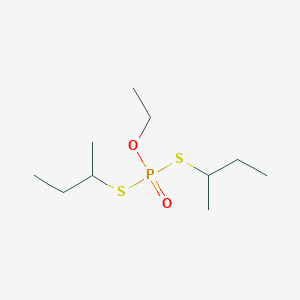
rac Rivastigmine-d6
Overview
Description
“rac Rivastigmine-d6” is a labelled racemic Rivastigmine . Rivastigmine is an orally active and potent cholinesterase (ChE) inhibitor . It inhibits butyrylcholinesterase (BChE) and acetylcholinesteras (AChE) with IC50s of 0.037 μM and 4.15 μM, respectively . Rivastigmine can pass the blood-brain barrier (BBB) .
Synthesis Analysis
The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination, to provide the final (S)-rivastigmine .Molecular Structure Analysis
The molecular formula of “rac Rivastigmine-d6” is C14H16D6N2O2 . The molecular weight is 256.37Scientific Research Applications
Alzheimer’s Disease Treatment
Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease (AD) . It has been used in research to understand its effects and efficacy in treating Alzheimer’s disease .
Transdermal Patch Formulation
Rivastigmine has been used in the development of transdermal patch formulations. These patches allow for smooth and continuous drug delivery, which can increase treatment compliance . A study was designed to evaluate the bioavailability and assess the bioequivalence of two rivastigmine transdermal patches at steady state .
Dementia Due to Parkinson’s Disease
Rivastigmine is also used for the research of dementia due to Parkinson’s disease . It can pass the blood-brain barrier (BBB), making it effective for neurological conditions .
Multi-Target Compounds for Alzheimer’s Disease
Novel Rivastigmine derivatives have been developed as promising multi-target compounds for potential treatment of Alzheimer’s disease . These hybrids conjugate the active moiety of the drug rivastigmine with 2 isomeric hydroxyphenylbenzimidazole units .
Inhibition of Cholinesterases
The Rivastigmine derivatives developed have shown to be better inhibitors of acetylcholinesterase than rivastigmine itself . This property is crucial in the treatment of Alzheimer’s disease .
Inhibition of Amyloid β-Peptide Aggregation
The Rivastigmine derivatives have also shown good capacity to inhibit self- and Cu (II)-induced Aβ aggregation and also to narrow amyloid fibrils . This property is important in the treatment of Alzheimer’s disease, as amyloid β-peptide aggregation is a key factor in the disease’s progression .
Antioxidant Activity
The Rivastigmine derivatives have demonstrated antioxidant activity . This property can be beneficial in the treatment of neurodegenerative diseases, as oxidative stress is often a contributing factor .
Neuroprotection
Some of the Rivastigmine derivatives can prevent the toxicity induced in SH-SY5Y cells by Aβ 42 and oxidative stress . This suggests a potential for neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Rac Rivastigmine-d6, a labelled racemic Rivastigmine , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Rac Rivastigmine-d6 acts as a potent cholinesterase inhibitor . It inhibits AChE and BChE, preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
Rac Rivastigmine-d6 affects the cholinergic pathway by increasing the levels of acetylcholine . It also modifies the α-secretase pathway, affecting the levels of shedding proteins . This leads to a shift in APP processing away from BACE1 and towards α-secretases , which precludes the generation of toxic Aβ and yields a neuroprotective and neurotrophic secreted sAPPα fragment .
Pharmacokinetics
Rac Rivastigmine-d6 is orally active and can pass the blood-brain barrier (BBB) , which allows it to exert its effects directly within the central nervous system. The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of Rivastigmine due to saturation of its elimination .
Result of Action
The inhibition of AChE and BChE by Rac Rivastigmine-d6 leads to an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission . This results in improved cognitive function, particularly in patients with Alzheimer’s disease . Additionally, the modification of the α-secretase pathway leads to a decrease in the production of toxic Aβ .
Action Environment
Rac Rivastigmine-d6 is stable under normal environmental conditions
properties
IUPAC Name |
[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Rivastigmine-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




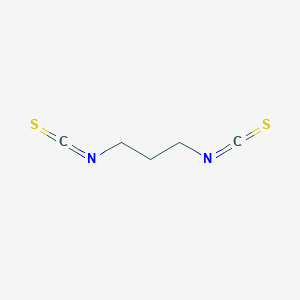



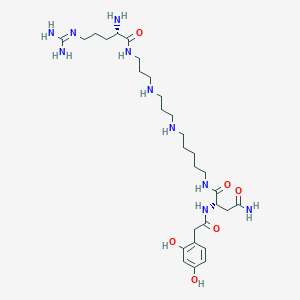


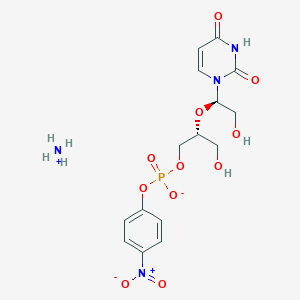
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
